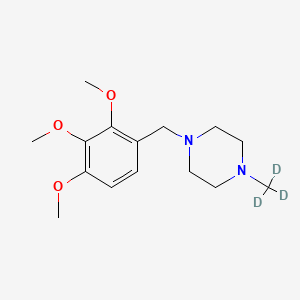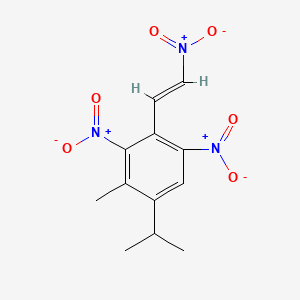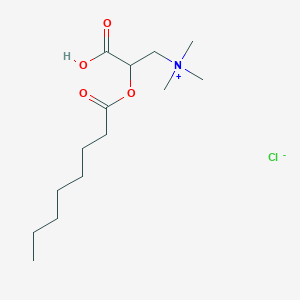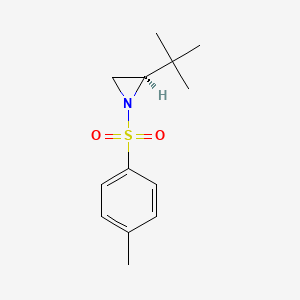![molecular formula C12H17NO3 B13827151 N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is a chemical compound with a unique structure that includes both hydroxyl and acetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide typically involves the reaction of 2,6-dihydroxy-3-(2-methyl-2-propanyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones are formed as major products.
Reduction: Amines are the primary products.
Substitution: Halogenated derivatives are obtained.
Applications De Recherche Scientifique
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,6-Dihydroxyphenyl]acetamide
- N-[2,6-Dihydroxy-3-methylphenyl]acetamide
- N-[2,6-Dihydroxy-3-ethylphenyl]acetamide
Uniqueness
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is unique due to the presence of the 2-methyl-2-propanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(3-tert-butyl-2,6-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-7(14)13-10-9(15)6-5-8(11(10)16)12(2,3)4/h5-6,15-16H,1-4H3,(H,13,14) |
Clé InChI |
KLMHLENUULHYCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


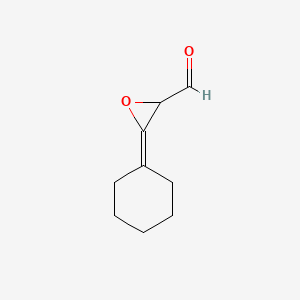
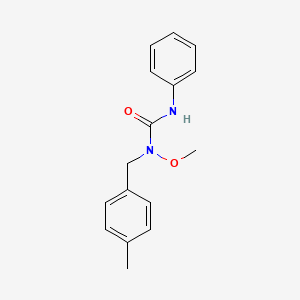
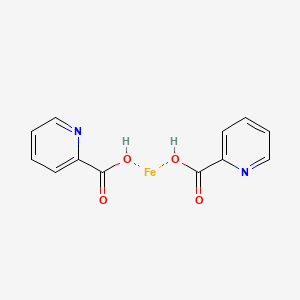
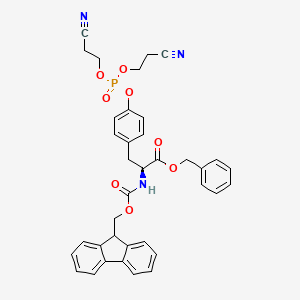
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
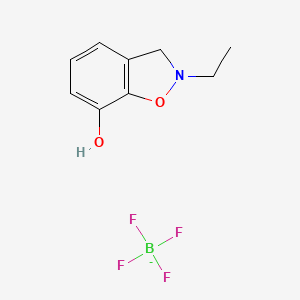
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)



